
5-Chloro-1-indanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-indanone oxime: is an organic compound derived from 5-chloro-1-indanone It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-indanone oxime typically involves the reaction of 5-chloro-1-indanone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the oxime. The general reaction scheme is as follows:
5-Chloro-1-indanone+Hydroxylamine Hydrochloride→5-Chloro-1-indanone Oxime+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and catalysts can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-indanone oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the indanone ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products:
Reduction: 5-Chloro-1-indanone amine.
Substitution: 5-Methoxy-1-indanone oxime.
Oxidation: 5-Chloro-1-indanone nitro
Scientific Research Applications
Chemistry: 5-Chloro-1-indanone oxime is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of substituted pyridines and other heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticonvulsants, anticholinergics, and anticancer agents. These compounds are being investigated for their ability to interact with specific biological targets and pathways .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its derivatives can also serve as precursors for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-chloro-1-indanone oxime and its derivatives involves their interaction with specific molecular targets. For example, as anticonvulsants, these compounds may inhibit voltage-gated sodium channels, thereby reducing neuronal excitability. As anticancer agents, they may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
- 5-Bromo-1-indanone oxime
- 5-Fluoro-1-indanone oxime
- 5-Methoxy-1-indanone oxime
Comparison: 5-Chloro-1-indanone oxime is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The methoxy derivative, on the other hand, may have different solubility and stability characteristics .
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIJEKCRQCDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349758 |
Source


|
| Record name | 5-CHLORO-1-INDANONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-19-2 |
Source


|
| Record name | 5-CHLORO-1-INDANONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
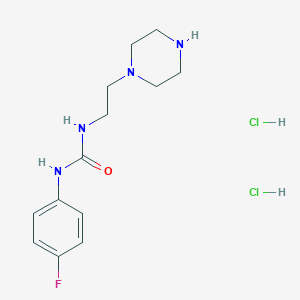

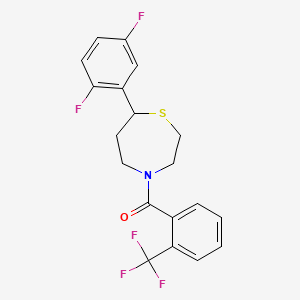
![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)
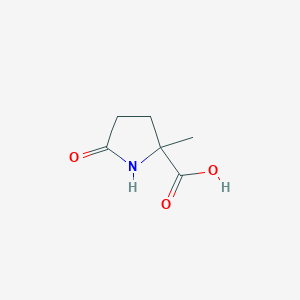
![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)
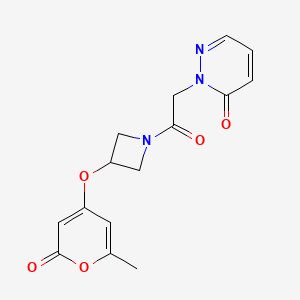
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea](/img/structure/B2439843.png)
![3-[[3-(Pyrrolidin-1-ylmethyl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2439844.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride](/img/structure/B2439845.png)
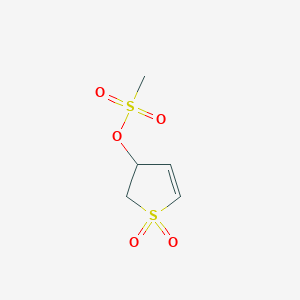

![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)

